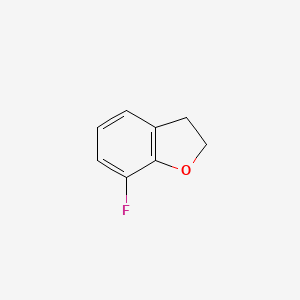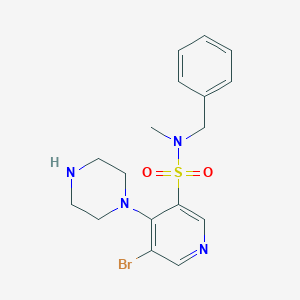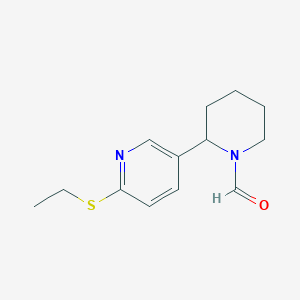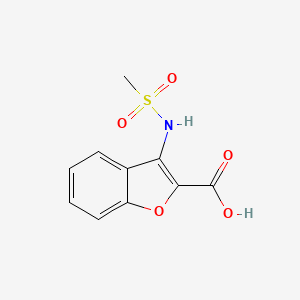
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(Pirrolidin-1-il)pirimidin-5-il)metil)prop-2-en-1-amina es un compuesto que presenta un anillo de pirrolidina unido a un anillo de pirimidina, conectado a través de un puente metileno a un grupo prop-2-en-1-amina. Este compuesto es de interés debido a sus posibles actividades farmacológicas y su papel en diversas reacciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-((2-(Pirrolidin-1-il)pirimidin-5-il)metil)prop-2-en-1-amina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de pirrolidina con 2-cloropirimidina, seguida de la modificación del compuesto obtenido . Este método a menudo requiere el uso de catalizadores organometálicos y condiciones de reacción específicas para asegurar que se obtenga el producto deseado.
Otro método implica la formación del anillo de pirrolidina a partir de precursores acíclicos, lo que permite la preparación del compuesto en un solo paso . Este enfoque generalmente se basa en reacciones de ciclización intramolecular, que pueden limitar la variabilidad de los sustituyentes en el anillo de pirrolidina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción, asegurando una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-((2-(Pirrolidin-1-il)pirimidin-5-il)metil)prop-2-en-1-amina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácido trifluoroacético, catalizadores organometálicos y varios nucleófilos . Las condiciones de reacción a menudo implican temperaturas, presiones y niveles de pH controlados para garantizar que las transformaciones deseadas ocurran de manera eficiente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-((2-(Pirrolidin-1-il)pirimidin-5-il)metil)prop-2-en-1-amina tiene varias aplicaciones de investigación científica, que incluyen:
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-((2-(Pirrolidin-1-il)pirimidin-5-il)metil)prop-2-en-1-amina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un antagonista o modulador de ciertos receptores, como el receptor vanilloide 1 y el receptor del factor de crecimiento similar a la insulina 1 . También puede inhibir varias enzimas, incluidas la fosfodiesterasa tipo 5 y la isocitrato deshidrogenasa 1 .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de pirrolidina y pirimidina, como:
- 2-(Pirrolidin-1-il)pirimidina
- 2-(2-Arilpirrolidin-1-il)pirimidina
Unicidad
N-((2-(Pirrolidin-1-il)pirimidin-5-il)metil)prop-2-en-1-amina es único debido a sus características estructurales específicas, que confieren propiedades farmacológicas y químicas distintas. Su capacidad para interactuar con múltiples objetivos moleculares y someterse a diversas reacciones químicas lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C12H18N4 |
|---|---|
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H18N4/c1-2-5-13-8-11-9-14-12(15-10-11)16-6-3-4-7-16/h2,9-10,13H,1,3-8H2 |
Clave InChI |
LAAVVYPLDWYGQB-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCC1=CN=C(N=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



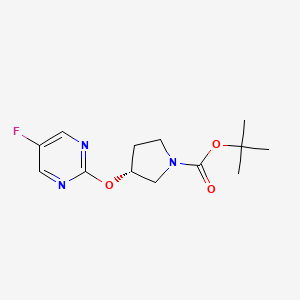
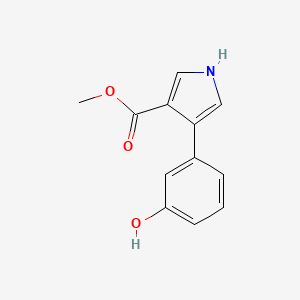
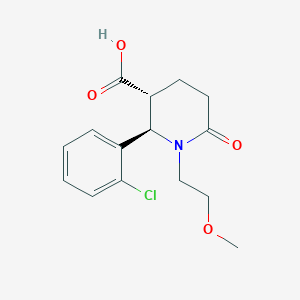
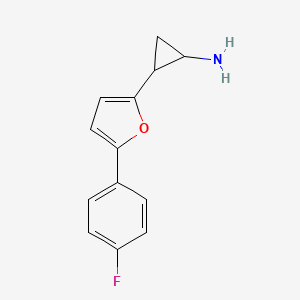
![(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)
